molecular formula C12H9BrClNO2SSe B14645391 N-(Benzenesulfonyl)-4-bromobenzene-1-seleninimidoyl chloride CAS No. 53531-55-8

N-(Benzenesulfonyl)-4-bromobenzene-1-seleninimidoyl chloride

Cat. No.: B14645391
CAS No.: 53531-55-8
M. Wt: 425.6 g/mol
InChI Key: VWQOZTSTWQVYGM-UHFFFAOYSA-N
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Description

N-(Benzenesulfonyl)-4-bromobenzene-1-seleninimidoyl chloride is a complex organic compound that combines elements of sulfur, bromine, and selenium within its molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Benzenesulfonyl)-4-bromobenzene-1-seleninimidoyl chloride typically involves multiple steps, starting with the preparation of benzenesulfonyl chloride. Benzenesulfonyl chloride can be synthesized by the chlorination of benzenesulfonic acid or its salts using phosphorus oxychloride

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and in-line monitoring can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

N-(Benzenesulfonyl)-4-bromobenzene-1-seleninimidoyl chloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids and other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into simpler forms, often involving the removal of halogen or selenium atoms.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

N-(Benzenesulfonyl)-4-bromobenzene-1-seleninimidoyl chloride has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis to introduce sulfonyl, bromine, and selenium groups into target molecules.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme inhibition and protein interactions.

    Medicine: Research into its potential as a therapeutic agent is ongoing, particularly in the development of drugs targeting specific enzymes or pathways.

    Industry: It is used in the production of specialty chemicals and materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of N-(Benzenesulfonyl)-4-bromobenzene-1-seleninimidoyl chloride involves its interaction with molecular targets through its sulfonyl, bromine, and selenium groups. These interactions can inhibit enzyme activity, alter protein function, or modify cellular pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Benzenesulfonyl chloride: A simpler analog used in similar reactions but lacks the bromine and selenium components.

    Tosyl chloride: Another sulfonyl chloride derivative, often preferred for its solid-state at room temperature and ease of handling.

    Seleninyl chloride: Contains selenium but lacks the sulfonyl and bromine groups.

Uniqueness

N-(Benzenesulfonyl)-4-bromobenzene-1-seleninimidoyl chloride is unique due to its combination of sulfonyl, bromine, and selenium groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specialized applications in research and industry.

Properties

CAS No.

53531-55-8

Molecular Formula

C12H9BrClNO2SSe

Molecular Weight

425.6 g/mol

InChI

InChI=1S/C12H9BrClNO2SSe/c13-10-6-8-12(9-7-10)19(14)15-18(16,17)11-4-2-1-3-5-11/h1-9H

InChI Key

VWQOZTSTWQVYGM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N=[Se](C2=CC=C(C=C2)Br)Cl

Origin of Product

United States

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